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A comprehensive review of the clinical trial data for neladenoson, a partial adenosine Al
receptor agonist, reveals a complex and ultimately unfavorable profile for the treatment of heart
failure. While preclinical studies suggested potential benefits, Phase Ilb clinical trials in patients
with both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction
(HFpEF) failed to demonstrate efficacy on key cardiac endpoints. More concerningly, a dose-
dependent decline in renal function was observed in the HFrEF population. This guide provides
a detailed comparative analysis of neladenoson's effects on cardiac and renal function,
juxtaposed with current standard-of-care therapies, supported by experimental data and a
review of its mechanism of action.

I. Comparative Efficacy and Safety of Neladenoson

Neladenoson was investigated in two pivotal Phase llb, randomized, double-blind, placebo-
controlled trials: PANTHEON for patients with HFrEF and PANACHE for those with HFpEF. The
primary goal was to assess the dose-response relationship of oral neladenoson, administered
once daily in doses of 5, 10, 20, 30, and 40 mg, on cardiac structure and function, as well as
clinical outcomes and safety[1].

Cardiac Function Assessment

In the PANTHEON trial (HFrEF), after 20 weeks of treatment, neladenoson did not show any
dose-dependent favorable effects on the primary cardiac endpoints: change in left ventricular
ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels[1][2].
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There were also no significant effects on left ventricular volumes or high-sensitivity troponin
T[1][2].

Similarly, in the PANACHE trial (HFpEF), neladenoson failed to demonstrate a significant dose-
response relationship for the primary endpoint of change in the 6-minute walk test distance
from baseline to 20 weeks[3]. Secondary endpoints, including changes in NT-proBNP and high-
sensitivity troponin T levels, also showed no significant improvement with neladenoson
treatment.

Renal Function Assessment

A significant and concerning finding from the PANTHEON trial was the dose-dependent
negative impact of neladenoson on renal function. The study reported a dose-dependent
increase in serum creatinine and cystatin C, and a corresponding dose-dependent decrease in
estimated glomerular filtration rate (eGFR)[1].

Table 1: Change in 6-Minute Walk Test Distance in HFpEF Patients (PANACHE Trial)[3]

Mean Absolute Change .
Treatment Group . 95% Confidence Interval
from Baseline (meters)

Placebo 0.2 -12.1t012.4
Neladenoson 5 mg 19.4 -10.8t0 49.7
Neladenoson 10 mg 29.4 3.0t0 55.8
Neladenoson 20 mg 13.8 -2.3t029.8
Neladenoson 30 mg 16.3 -1.1to 33.6
Neladenoson 40 mg 13.0 -5.91t0 31.9

Il. Comparison with Standard-of-Care Therapies

The lack of efficacy and the renal concerns with neladenoson stand in stark contrast to the
established benefits of current guideline-directed medical therapies for heart failure.

Heart Failure with Reduced Ejection Fraction (HFrEF)
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Standard-of-care for HFrEF includes angiotensin receptor-neprilysin inhibitors (ARNIS),
angiotensin-converting enzyme (ACE) inhibitors, angiotensin Il receptor blockers (ARBS), beta-
blockers, mineralocorticoid receptor antagonists (MRAS), and sodium-glucose cotransporter-2
(SGLT?2) inhibitors. These therapies have demonstrated significant improvements in
cardiovascular mortality, morbidity, and cardiac function, along with favorable or neutral effects

on renal function in many cases.

Table 2: Comparative Effects of HFrEF Therapies on Cardiac and Renal Function

Impact on Cardiac

Impact on Renal

Drug Class Key Trial(s) . .
Function Function
) ) Dose-dependent
No improvement in , _ o
increase in creatinine
Neladenoson PANTHEON LVEF or NT- )
and cystatin C;
proBNP[1][2] )
decrease in eGFR[1]
Reduced risk of
ARNI cardiovascular death Slower rate of eGFR
o PARADIGM-HF and heart failure decline compared to
(Sacubitril/\VValsartan) o ]
hospitalization vs. enalapril
enalapril
o Reduced risk of Slower rate of eGFR
SGLT2 Inhibitors ) ) )
DAPA-HF, cardiovascular death decline; reduced risk

(Dapagliflozin,
Empagliflozin)

EMPEROR-Reduced

and heart failure

hospitalization

of serious renal

outcomes

Heart Failure with Preserved Ejection Fraction (HFpEF)

While treatment options for HFpEF have historically been limited, recent trials have shown
benefits with certain drug classes, particularly SGLT2 inhibitors and, to some extent, MRAS.

Table 3: Comparative Effects of HFpEF Therapies on Clinical and Renal Outcomes
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. Impact on Clinical Impact on Renal
Drug/Drug Class Key Trial(s) .
Outcomes Function
No improvement in 6- ) )
_ Mild decrease in renal
Neladenoson PANACHE minute walk test ]
] function reported[4]
distance][3]
Reduced risk of
SGLT2 Inhibitors cardiovascular death Slower rate of eGFR
o EMPEROR-Preserved ) )
(Empagliflozin) and heart failure decline
hospitalization
) Increased risk of
Reduced heart failure )
) o ] hyperkalemia and
MRA (Spironolactone)  TOPCAT hospitalizations (in the

] worsening renal
Americas) function

lll. Experimental Protocols
PANTHEON Trial (NCT02992288)

The PANTHEON study was a Phase llb, multicenter, randomized, double-blind, placebo-
controlled, dose-finding trial that enrolled 462 patients with chronic HFrEF. Patients were
randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or
placebo for 20 weeks. The primary endpoints were the change from baseline in LVEF and NT-
proBNP at 20 weeks. Key secondary endpoints included changes in left ventricular volumes
and high-sensitivity troponin T[1].

PANACHE Trial (NCT03098979)

The PANACHE study was a Phase IIb, multicenter, randomized, double-blind, placebo-
controlled, dose-finding trial that enrolled 305 patients with chronic HFpEF. Patients were
randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or
placebo for 20 weeks. The primary endpoint was the change from baseline in the 6-minute walk
test distance at 20 weeks. Secondary endpoints included changes in physical activity, NT-
proBNP, high-sensitivity troponin T, and quality of life[3][5][6].

IV. Signhaling Pathways and Mechanism of Action
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Neladenoson is a partial agonist of the adenosine Al receptor, a G-protein coupled receptor
(GPCR). The therapeutic rationale was based on preclinical data suggesting that partial A1
receptor agonism could improve mitochondrial function and sarcoplasmic reticulum Ca2+-
ATPase (SERCAZ2a) activity, enhance energy substrate utilization, and promote reverse
ventricular remodeling without the negative side effects of full agonists[4].

The adenosine Al receptor is coupled to an inhibitory G-protein (Gi). Activation of this pathway
typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine
monophosphate (CAMP) levels. Additionally, the By subunits of the G-protein can activate
phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG), which in turn activate protein kinase C (PKC).
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Neladenoson's Signaling Pathway

The partial agonism of neladenoson means it produces a submaximal response compared to a
full agonist. It was hypothesized that this would provide cardioprotective effects without the
unwanted side effects like bradycardia. However, the clinical trial results suggest that this
partial agonism did not translate into clinical benefit and was associated with renal impairment,
the precise mechanism of which remains to be fully elucidated but is likely related to the role of
adenosine Al receptors in regulating renal hemodynamics and tubular function[7][8][9].

V. Conclusion

The clinical development of neladenoson for heart failure has been halted due to a lack of
efficacy and safety concerns related to renal function. The PANTHEON and PANACHE trials,
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while disappointing in their primary outcomes, have provided valuable insights into the complex
role of adenosine Al receptor modulation in patients with heart failure. In contrast, standard-of-
care therapies, particularly SGLT2 inhibitors and ARNIs, have demonstrated robust benefits on
both cardiac and renal outcomes, solidifying their roles as foundational treatments for HFrEF
and emerging as important therapies for HFpEF. Future drug development in this area will need
to carefully consider the potential for dichotomous effects on different organ systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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